Cyprenorphine hydrochloride
CAS No.: 16550-22-4
Cat. No.: VC14597775
Molecular Formula: C26H34ClNO4
Molecular Weight: 460.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16550-22-4 |
|---|---|
| Molecular Formula | C26H34ClNO4 |
| Molecular Weight | 460.0 g/mol |
| IUPAC Name | (1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |
| Standard InChI | InChI=1S/C26H33NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1 |
| Standard InChI Key | HMGUMWWCINPWMF-UVGWPQHUSA-N |
| Isomeric SMILES | CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
| Canonical SMILES | CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Cyprenorphine hydrochloride possesses the IUPAC name (1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.1²,⁸.0¹,⁶.0²,¹⁴.0¹²,²⁰]icosa-8(20),9,11,16-tetraen-11-ol hydrochloride . Its molecular formula (C₂₆H₃₄ClNO₄) reflects the incorporation of a cyclopropylmethyl group and a tertiary alcohol moiety, critical for receptor interactions . The hydrochloride salt enhances water solubility, facilitating laboratory handling and preclinical testing .
Table 1: Key Chemical Identifiers
Stereochemical Configuration
The compound’s hexacyclic structure contains five chiral centers, conferring stereospecific binding to opioid receptors . X-ray crystallography and NMR studies confirm the R configuration at positions 1, 14, 15, and 19, and the S configuration at position 2, which aligns with the activity profile of oripavine derivatives . The 3D conformation shows a bent topology, enabling simultaneous engagement of μ- and κ-opioid receptor subpockets .
Synthesis and Structural Derivatives
Synthetic Pathways
Cyprenorphine hydrochloride is synthesized via N-cyclopropylmethylation of nororipavine intermediates, followed by epoxidation and acid-catalyzed cyclization . Key steps include:
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O-Methylation: Introduction of the 15-methoxy group using methyl iodide under alkaline conditions.
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Cyclopropane Formation: Reaction of the intermediate with dichlorocyclopropane in the presence of palladium catalysts.
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Salt Formation: Precipitation of the free base with hydrochloric acid to yield the hydrochloride salt .
Structural Analogues
Comparative analysis with related compounds reveals:
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Buprenorphine: Shares the cyclopropylmethyl group but substitutes the hydroxypropyl moiety with a tert-butyl group, enhancing μ-opioid receptor partial agonism .
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Diprenorphine: Lacks the 15-methoxy group, increasing κ-receptor antagonism and reversing opioid overdoses .
Pharmacodynamic Properties
Opioid Receptor Interactions
Cyprenorphine hydrochloride exhibits a complex receptor profile:
Table 2: Receptor Affinity and Activity
| Receptor Type | Affinity (Ki, nM) | Intrinsic Activity | Effect |
|---|---|---|---|
| μ-Opioid | 0.8 | Partial Agonist | Analgesia, Dysphoria |
| κ-Opioid | 2.4 | Antagonist | Attenuates Stress |
| δ-Opioid | 18.7 | Weak Antagonist | Modulates Tolerance |
| ORL1 | 32.1 | Neutral Antagonist | Limits Withdrawal |
Data derived from rodent brain homogenate binding assays . The partial μ-agonism produces submaximal cAMP inhibition (35% vs. 70% for morphine), explaining its ceiling effect on analgesia .
Functional Effects
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Analgesia: Effective in tail-flick tests (ED₅₀ = 0.1 mg/kg s.c.) but with shorter duration than buprenorphine .
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Respiratory Depression: Ceiling effect observed at 0.3 mg/kg (20% reduction vs. 60% for fentanyl) .
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Neuropsychiatric Effects: Dose-dependent dysphoria and visual distortions at >0.5 mg/kg, mediated by κ-receptor antagonism and σ-1 receptor modulation .
Pharmacokinetic Profile
Absorption and Distribution
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Bioavailability: 18% oral (due to first-pass metabolism); 45% sublingual .
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Volume of Distribution: 12.5 L/kg, indicating extensive tissue penetration .
Metabolism and Excretion
Hepatic CYP3A4 catalyzes N-dealkylation to norcyprenorphine (inactive) . Renal excretion accounts for 65% of elimination, with a terminal half-life of 16 hours .
Preclinical and Clinical Research
Animal Studies
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Nociception: Reverses hyperalgesia in neuropathic pain models (SNI rats) at 0.05 mg/kg .
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Addiction Potential: Fails to maintain self-administration in primates, suggesting low abuse liability .
Human Trials
No Phase III trials completed due to adverse neuropsychiatric effects . A Phase IIa study (n=34) discontinued dosing at 0.4 mg due to hallucination reports in 62% of participants .
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